

The Efficacy of Meropenem-Vaborbactam Against Carbapenem-Resistant Enterobacteriaceae: A Technical Guide

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Executive Summary

Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant global health threat, necessitating the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the combination drug meropenem-vaborbactam, a potent weapon in the fight against these challenging pathogens. Vaborbactam, a cyclic boronic acid β -lactamase inhibitor, restores the activity of the carbapenem antibiotic meropenem against many CRE strains, particularly those producing *Klebsiella pneumoniae* carbapenemase (KPC). This document details the mechanism of action, quantitative efficacy data, and the experimental protocols utilized in the evaluation of this combination therapy, offering a comprehensive resource for the scientific community.

Introduction

The rise of antibiotic resistance has led to a critical need for new drugs targeting multidrug-resistant organisms. Carbapenem-resistant Enterobacteriaceae are of particular concern due to high mortality rates associated with infections they cause and limited treatment options. Meropenem-vaborbactam was developed to address this therapeutic gap. Meropenem, a broad-spectrum carbapenem antibiotic, is rendered ineffective by carbapenemase enzymes produced by resistant bacteria. Vaborbactam specifically inhibits serine β -lactamases, including

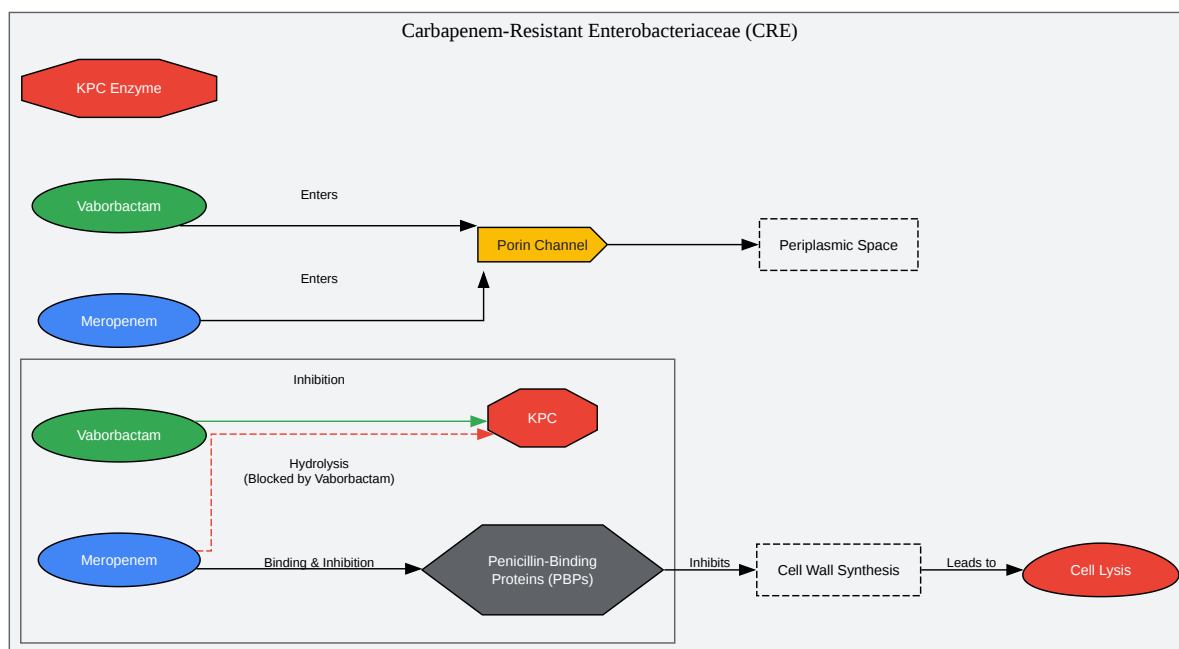
the clinically significant KPC enzymes, thereby protecting meropenem from degradation and restoring its bactericidal activity.[1][2][3]

Mechanism of Action

The synergistic effect of meropenem-vaborbactam lies in the distinct roles of its two components:

- **Meropenem:** As a carbapenem antibiotic, meropenem's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1] It penetrates the bacterial cell wall and binds to penicillin-binding proteins (PBPs), essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][5] This binding inactivates the PBPs, leading to a weakened cell wall and ultimately, cell lysis.[4][6]
- **Vaborbactam:** This novel, non-suicidal β -lactamase inhibitor contains a cyclic boronic acid pharmacophore.[7][8] Vaborbactam forms a stable, covalent adduct with the serine residue in the active site of class A and class C β -lactamases, including KPC enzymes.[5][9] This binding effectively neutralizes the carbapenemase, preventing the hydrolysis and inactivation of meropenem.[1] It is important to note that vaborbactam itself does not possess antibacterial activity.[1][4] Vaborbactam does not inhibit class B (metallo- β -lactamases) or class D (oxacillinases) carbapenemases.[5][7][8]

The combined action allows meropenem to reach its PBP targets in CRE that produce serine carbapenemases, leading to bacterial cell death.



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Mechanism of action of meropenem-vaborbactam in CRE.

Quantitative Data

The efficacy of meropenem-vaborbactam against CRE has been demonstrated through extensive in vitro susceptibility testing. The addition of a fixed concentration of vaborbactam significantly lowers the minimum inhibitory concentrations (MICs) of meropenem for many CRE isolates.

Table 1: Meropenem-Vaborbactam Activity against Carbapenem-Resistant Enterobacterales (CRE) Isolates

Organism/Enzyme Class	Meropenem MIC (µg/mL)	Meropenem-Vaborbactam MIC (µg/mL)
All CRE Isolates		
MIC ₅₀	>64	0.06
MIC ₉₀	>64	2
KPC-producing Enterobacterales		
MIC ₅₀	>64	0.03
MIC ₉₀	>64	0.5
Carbapenemase-Negative CRE		
MIC Range	-	0.25 - 4

Data compiled from multiple surveillance studies. Vaborbactam concentration is fixed at 8 µg/mL.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 2: Susceptibility Rates of CRE Isolates to Meropenem-Vaborbactam

Isolate Category	% Susceptible (CLSI Breakpoint ≤4 µg/mL)
All CRE Isolates	95.4%
Carbapenemase-Producing Enterobacterales (CPE)	94.8%
KPC-producing Isolates	98.9% - 100%

CLSI: Clinical and Laboratory Standards Institute.[\[10\]](#)[\[11\]](#)

Experimental Protocols

The clinical efficacy and safety of meropenem-vaborbactam have been primarily established through the TANGO (Targeting Antibiotic Non-susceptible Gram-negative Organisms) clinical trial program.

TANGO II Trial: A Phase 3 Randomized Controlled Trial

Objective: To evaluate the efficacy and safety of meropenem-vaborbactam versus best available therapy (BAT) for the treatment of serious infections due to CRE.[\[13\]](#)[\[14\]](#)

Study Design:

- Multinational, open-label, randomized controlled trial.[\[13\]](#)
- Patients were randomized in a 2:1 ratio to receive either meropenem-vaborbactam or BAT.[\[14\]](#)

Patient Population:

- Hospitalized adults with suspected or confirmed CRE infections, including bacteremia, hospital-acquired/ventilator-associated bacterial pneumonia, complicated intra-abdominal infections, and complicated urinary tract infections/pyelonephritis.[\[13\]](#)[\[14\]](#)
- The trial included patients with multiple comorbidities and high severity of illness.[\[15\]](#)[\[16\]](#)

Treatment Arms:

- Meropenem-Vaborbactam: 2g meropenem and 2g vaborbactam administered as a 3-hour intravenous infusion every 8 hours for 7 to 14 days.[\[14\]](#)
- Best Available Therapy (BAT): Monotherapy or combination therapy with polymyxins, carbapenems, aminoglycosides, tigecycline, or ceftazidime-avibactam alone, with doses adjusted according to local protocols.[\[14\]](#)

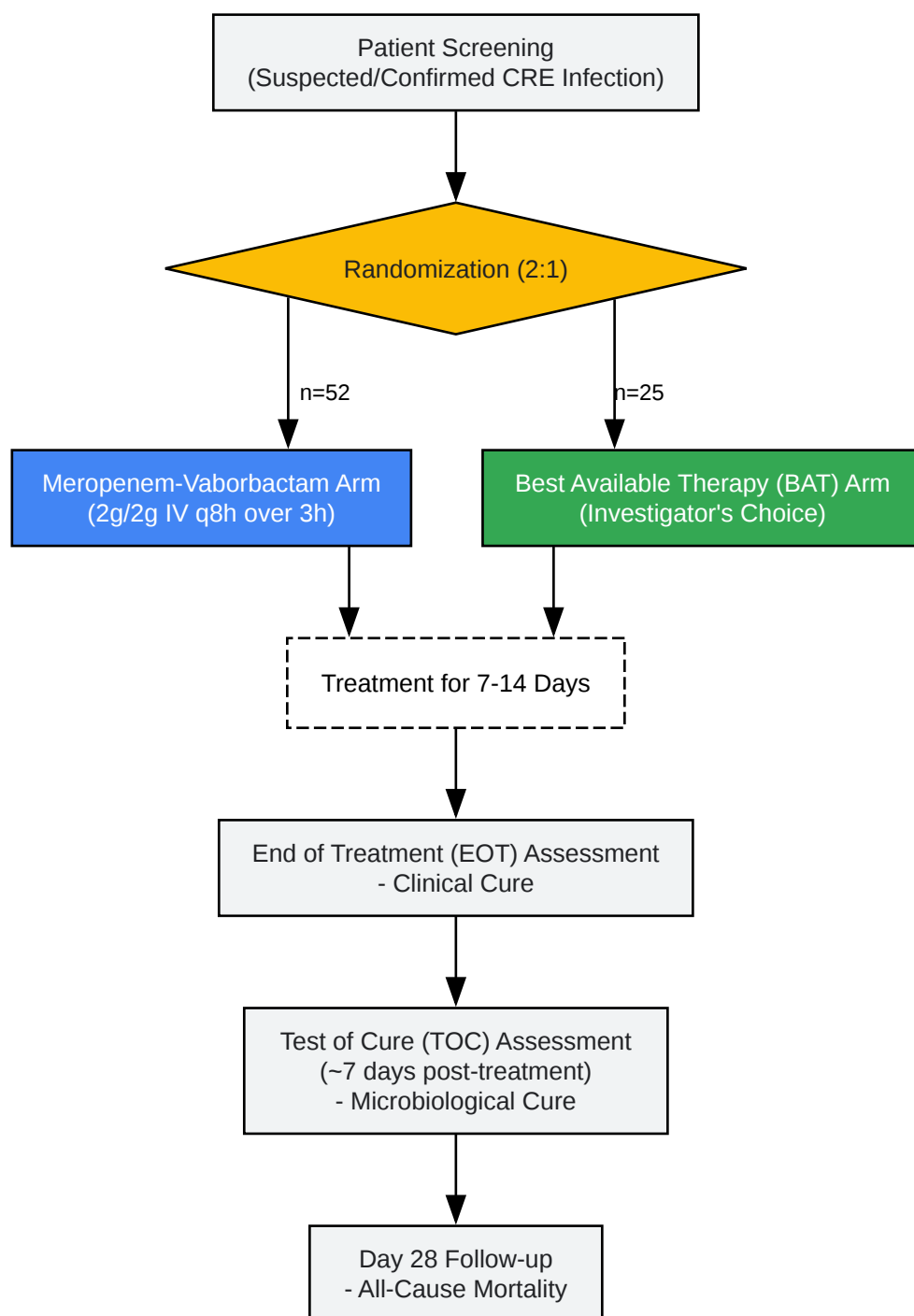
Key Efficacy Endpoints:

- Clinical cure at the end of treatment.

- All-cause mortality at Day 28.
- Microbiological cure.[13]

Microbiological Methods:

- Isolate Identification: Standard laboratory methods were used to identify bacterial isolates from clinical specimens.
- Antimicrobial Susceptibility Testing: Minimum inhibitory concentrations (MICs) were determined using the reference broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI). Vaborbactam was tested at a fixed concentration of 8 µg/mL.[17]
- Carbapenemase Gene Detection: Multiplex polymerase chain reaction (PCR) was used to detect the presence of β -lactamase genes, including KPC.[17]



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Simplified workflow of the TANGO II clinical trial.

Conclusion

Meropenem-vaborbactam represents a significant advancement in the treatment of infections caused by carbapenem-resistant Enterobacteriaceae, particularly those producing KPC

enzymes. The robust in vitro activity, supported by well-designed clinical trials, demonstrates its potential to improve clinical outcomes for patients with these life-threatening infections. This technical guide provides a foundational understanding of its mechanism, efficacy, and the methodologies used in its evaluation, serving as a valuable resource for ongoing research and development in the field of antimicrobial resistance.

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